N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 863588-64-1
VCID: VC6321001
InChI: InChI=1S/C20H12F3N3OS/c21-20(22,23)14-4-1-3-13(11-14)17(27)25-15-8-6-12(7-9-15)18-26-16-5-2-10-24-19(16)28-18/h1-11H,(H,25,27)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Molecular Formula: C20H12F3N3OS
Molecular Weight: 399.39

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide

CAS No.: 863588-64-1

Cat. No.: VC6321001

Molecular Formula: C20H12F3N3OS

Molecular Weight: 399.39

* For research use only. Not for human or veterinary use.

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide - 863588-64-1

Specification

CAS No. 863588-64-1
Molecular Formula C20H12F3N3OS
Molecular Weight 399.39
IUPAC Name N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C20H12F3N3OS/c21-20(22,23)14-4-1-3-13(11-14)17(27)25-15-8-6-12(7-9-15)18-26-16-5-2-10-24-19(16)28-18/h1-11H,(H,25,27)
Standard InChI Key NAAGDAWPXPANOP-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4

Introduction

Synthesis of Thiazolo[5,4-b]pyridine Derivatives

The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves several steps, starting with the formation of the thiazole ring. For example, a common method involves the reaction of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate to form the aminothiazole intermediate . This intermediate can then undergo further modifications, such as Suzuki cross-coupling reactions and amide formations, to introduce various functional groups.

Biological Activities of Related Compounds

While specific data on N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is lacking, related compounds have shown promising biological activities:

  • Thiazolo[5,4-b]pyridine Derivatives: These compounds have been identified as inhibitors of various kinases, including c-KIT, with potential applications in treating gastrointestinal stromal tumors (GISTs) .

  • Trifluoromethyl Substituents: The presence of a trifluoromethyl group can enhance the biological activity of compounds by increasing their lipophilicity and stability. In the context of thiazolo[5,4-b]pyridine derivatives, a 3-trifluoromethylphenyl group has been shown to contribute to moderate enzymatic inhibitory activity against c-KIT .

Potential Applications

Given the biological activities associated with thiazolo[5,4-b]pyridine and trifluoromethylbenzamide moieties, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide could potentially be explored for applications in:

  • Oncology: As a kinase inhibitor, it might have roles in cancer treatment, particularly in targeting pathways involved in tumor growth and proliferation.

  • Inflammation: The trifluoromethyl group could enhance the compound's ability to interact with biological targets involved in inflammatory processes.

Data Table: Biological Activities of Related Compounds

Compound ScaffoldBiological ActivityPotential Applications
Thiazolo[5,4-b]pyridineKinase inhibition (e.g., c-KIT)Oncology, GIST treatment
Trifluoromethyl SubstituentsEnhanced lipophilicity and stabilityVarious therapeutic areas

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